2,6-Dichloropyridine-3-carbonitrile
Overview
Description
2,6-Dichloropyridine-3-carbonitrile, also known as 2,6-Dichloronicotinonitrile, is a chemical compound with the molecular formula C6H2Cl2N2 . It is a solid substance and is considered hazardous . It serves as a precursor to the antibiotic enoxacin .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine-3-carbonitrile is represented by the SMILES stringClc1ccc(C#N)c(Cl)n1
. The InChI representation is InChI=1S/C6H2Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H
. The molecular weight of the compound is 173.00 g/mol . Physical And Chemical Properties Analysis
2,6-Dichloropyridine-3-carbonitrile is a solid substance . It has a molecular weight of 173.00 g/mol . The melting point of the compound is between 121-125°C . The compound is considered hazardous .Scientific Research Applications
Synthesis and Spectroscopic Analysis
Research on pyridine derivatives, closely related to 2,6-Dichloropyridine-3-carbonitrile, has shown significant developments in synthesis and analysis methods. For instance, Tranfić et al. (2011) explored the synthesis and spectroscopic analysis of a related pyridine derivative, utilizing X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. This research highlights the structural uniqueness of these compounds and their supramolecular structure, contributing to the understanding of pyridine derivatives' chemical properties and potential applications (Tranfić et al., 2011).
Structural and Vibrational Properties
Márquez et al. (2015) conducted a comparative study on the structural and vibrational properties of cyanopyridine derivatives, which are structurally similar to 2,6-Dichloropyridine-3-carbonitrile. This study used Density Functional Theory (DFT) calculations to understand these compounds' properties in different phases, offering insights into their potential in various scientific applications (Márquez et al., 2015).
Optical and Junction Characteristics
The research by Zedan et al. (2020) on pyridine derivatives reveals significant insights into their optical and diode characteristics. This study provides a comprehensive understanding of their molecular structures and the potential for these compounds in optoelectronic applications (Zedan et al., 2020).
Biological Activity
Yassin (2009) explored the synthesis, reactions, and biological activity of various 3-cyano-4,6-dimethylpyridine derivatives. This research offers valuable insights into the potential biological applications of these compounds, including antimicrobial and anticancer properties (Yassin, 2009).
Antimicrobial and Anticancer Studies
Sadeek et al. (2015) investigated the antimicrobial properties of pyridine derivatives, focusing on their interactions with transition metals. This study contributes to understanding the potential of these compounds in antimicrobial applications (Sadeek et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis and pharmaceutical chemistry .
Biochemical Pathways
It’s known that this compound is used in the synthesis of various pharmaceuticals, suggesting it may play a role in multiple biochemical pathways depending on the final product .
Pharmacokinetics
As an intermediate in pharmaceutical synthesis, its pharmacokinetic properties would likely depend on the final product it is used to create .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would likely depend on the final product it is used to create .
Action Environment
It’s known that this compound is sensitive to moisture and should be stored in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
2,6-dichloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCADBSUDWERJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504176 | |
Record name | 2,6-Dichloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-3-carbonitrile | |
CAS RN |
40381-90-6 | |
Record name | 2,6-Dichloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-3-pyridinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of researching the reaction between 2,6-dichloronicotinonitrile and malononitrile dimer?
A1: The reaction between 2,6-dichloronicotinonitrile and malononitrile dimer is of interest to synthetic organic chemists due to its potential in generating novel heterocyclic compounds. [] These compounds often possess biological activity and can serve as valuable building blocks for pharmaceuticals and agrochemicals. Exploring such reactions helps expand the chemical space and discover new structures with potential applications in various fields.
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